molecular formula C52H72N8O8 B1677811 Otx-008 CAS No. 286936-40-1

Otx-008

Katalognummer B1677811
CAS-Nummer: 286936-40-1
Molekulargewicht: 937.2 g/mol
InChI-Schlüssel: VKOZKTMXYPDPOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OTX-008, also known as Calixarene 0118 or PTX008, is a calixarene-based compound and galectin-1 (Gal-1) inhibitor . It has potential anti-angiogenic and antineoplastic activities . It’s currently undergoing a phase I clinical trial .


Molecular Structure Analysis

OTX-008 is a calixarene derivative . Its structure was confirmed by elemental analysis, 1H-NMR spectroscopy, and mass spectrometry . The molecular weight is 937.18 .


Chemical Reactions Analysis

OTX-008 targets galectin-1, at a site distant from the lectin’s carbohydrate-binding site and acts as an allosteric inhibitor of glycan/carbohydrate binding . It has been shown to inhibit agglutination, proliferation, and invasion of cultured cancer cells .


Physical And Chemical Properties Analysis

OTX-008 is a white-to-off-white powder . It is soluble in ethanol . The molecular weight is 937.18 .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Effects on Human Glioblastoma Cells

Otx-008, an allosteric inhibitor of the protein Galectin-1 (gal-1), demonstrates significant antiproliferative effects on various tumors, including human glioblastoma (GBM) cells. A study conducted by Goett et al. (2019) revealed that Otx-008 inhibited cell proliferation in patient-derived GBM cell cultures regardless of MGMT-promotor methylation status. This indicates that Otx-008 may be a promising substance in glioblastoma therapy (Goett et al., 2019).

Antitumor and Antiangiogenic Effects

Otx-008 has shown notable antitumor and antiangiogenic effects in human tumor xenograft models. Astorgues-Xerri et al. (2012) detailed how Otx-008 inhibits galectin-1 expression, leading to reduced tumor growth and angiogenesis, particularly in ovarian and head and neck cancer models. These findings underscore the potential of Otx-008 in cancer treatment, particularly through its impact on galectin-1 inhibition (Astorgues-Xerri et al., 2012).

Mechanism Involving Galectin-1 Oxidation and Proteasomal Degradation

Further exploring the mechanisms of Otx-008, Astorgues-Xerri et al. (2012) identified that its action involves galectin-1 oxidation followed by proteasomal degradation in head and neck tumor cell lines. This insight into the molecular mechanism of Otx-008 provides a deeper understanding of its antitumor properties and potential for cancer therapy (Astorgues-Xerri et al., 2012).

Pharmacokinetics in Advanced Solid Tumors

In a phase I study on patients with advanced solid tumors, Rezai et al. (2013) examined the pharmacokinetics of Otx-008. They found that Otx-008 is rapidly absorbed and distributed following subcutaneous administration, with the pharmacokinetics best described by a two-compartment open model. This study highlights the importance of understanding Otx-008's pharmacokinetics for its effective application in cancer treatment (Rezai et al., 2013)

Safety And Hazards

Safety data sheets suggest that OTX-008 should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator . In case of inhalation, it is advised to move the person to fresh air .

Zukünftige Richtungen

OTX-008 has shown promising results in preclinical studies and is currently undergoing a phase I clinical trial . It has been found to inhibit tumor growth and induce tumor vessel normalization in human head and neck squamous cell carcinoma models . These findings suggest that targeting galectin-1, e.g., by OTX-008, may be an effective approach to treat cancer patients as stand-alone therapy or in combination with other standards of care .

Eigenschaften

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl]oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H72N8O8/c1-57(2)25-21-53-45(61)33-65-49-37-13-9-14-38(49)30-40-16-11-18-42(51(40)67-35-47(63)55-23-27-59(5)6)32-44-20-12-19-43(52(44)68-36-48(64)56-24-28-60(7)8)31-41-17-10-15-39(29-37)50(41)66-34-46(62)54-22-26-58(3)4/h9-20H,21-36H2,1-8H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVAQQNDZCZBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

937.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2,2',2'',2'''-(pentacyclo(19.3.1.13,7.19,13.115,19)octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrayltetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)-

CAS RN

286936-40-1
Record name OTX-008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286936401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OTX-008
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OTX-008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JI63CFH5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Otx-008
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Otx-008
Reactant of Route 3
Reactant of Route 3
Otx-008
Reactant of Route 4
Reactant of Route 4
Otx-008
Reactant of Route 5
Reactant of Route 5
Otx-008
Reactant of Route 6
Reactant of Route 6
Otx-008

Citations

For This Compound
42
Citations
E Raymond, L Astrorgue-Xerri, M Serova… - Galectins and …, 2012 - ACS Publications
… This trial will investigate several dose level of OTX-008 looking at pharmacokinetic and pharmacodynamic parameters in human. In this study, OTX-008 is administered subcutaneously …
Number of citations: 4 pubs.acs.org
L Astorgues-Xerri, A Tijeras-Raballand, ME Riveiro… - Cancer Research, 2012 - AACR
… OTX-008 is a non-peptide chemical antagonist designed to bind galectin-1. We previously showed that OTX-008 … and antiangiogenic activities of OTX-008 in xenograft models are …
Number of citations: 1 aacrjournals.org
H Goett, M Kolodziej, J Pons-Kühnemann… - Neuro …, 2019 - ncbi.nlm.nih.gov
… OTX-008 has an antiproliferative effect on various tumors in vitro and in vivo. However, the effect of OTX-008 … to investigate the antiproliferative effects of OTX-008 on U87-MG and A172 …
Number of citations: 1 www.ncbi.nlm.nih.gov
K Rezai, S Durand, N Lachaux, E Raymond, P Herait… - Cancer Research, 2013 - AACR
… OTX-008, a synthetic calixarene molecule, binds directly to galectin-1 and induces a conformation change in reduces galectin-1 binding to carbohydrates. In vitro pharmacodynamic …
Number of citations: 7 aacrjournals.org
MC Trotta, F Petrillo, C Gesualdo, S Rossi, AD Corte… - Molecules, 2022 - mdpi.com
Diabetic retinopathy (DR) is a neurovascular disease characterized by the reduction of retina integrity and functionality, as a consequence of retinal pigment epithelial cell fibrosis. …
Number of citations: 4 www.mdpi.com
NA Koonce, RJ Griffin, RPM Dings - International Journal of Molecular …, 2017 - mdpi.com
Galectin-1 is a hypoxia-regulated protein and a prognostic marker in head and neck squamous cell carcinomas (HNSCC). Here we assessed the ability of non-peptidic galectin-1 …
Number of citations: 40 www.mdpi.com
L Astorgues-Xerri, ME Riveiro, M Serova… - Cancer Research, 2012 - AACR
… OTX-008 is a non-peptide chemical antagonist designed to bind galectin-1. We previously showed that OTX-008 … Our findings show that OTX-008 mechanism of action involves galectin-…
Number of citations: 0 aacrjournals.org
N Al-Obaidi, S Mohan, S Liang, Z Zhao… - The FASEB …, 2019 - ncbi.nlm.nih.gov
… In addition, inhibition of Gal-1 by OTX-008 showed significant decrease in p-Akt/AP4 and … Inhibition of Gal-1 by OTX-008 blocks activation of Akt and prevents accumulation of Gal-1, …
Number of citations: 36 www.ncbi.nlm.nih.gov
Z Bomzon, C Wenger, HK Hershkovich… - Neuro …, 2019 - academic.oup.com
… OTX-008 has an antiproliferative effect on various tumors in vitro and in vivo. However, the effect of OTX-008 … to investigate the antiproliferative effects of OTX-008 on U87-MG and A172 …
Number of citations: 3 academic.oup.com
M Zucchetti, K Bonezzi, R Frapolli, F Sala… - Cancer chemotherapy …, 2013 - Springer
… selected reaction monitoring mode following the transition of OTX-008 at m/z 313.4 > 298.4. … OTX-008 was measured in tumor using the same HPLC–MS/MS conditions reported for the …
Number of citations: 39 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.